Cas no 1006-50-4 (5-Iodoquinoline)
5-Iodoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Iodoquinoline
- 5-iodo-quinoline
- 5-Jod-chinolin
- Quinoline, 5-iodo-
- CS-0440178
- Z381540734
- MFCD11183301
- SB69689
- BAA00650
- EN300-244002
- AKOS009319463
- QUSDYFSFXQORKN-UHFFFAOYSA-N
- DB-082740
- DTXSID80621691
- 1006-50-4
- SCHEMBL566334
- F84158
- DTXCID10572445
-
- MDL: MFCD11183301
- Inchi: 1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
- InChI Key: QUSDYFSFXQORKN-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2C1=CC=CN=2
Computed Properties
- Exact Mass: 254.95400
- Monoisotopic Mass: 254.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9A^2
Experimental Properties
- Density: 1.837
- PSA: 12.89000
- LogP: 2.83940
5-Iodoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001069-1g |
5-Iodoquinoline |
1006-50-4 | 98% | 1g |
$1145.54 | 2023-09-04 | |
| Chemenu | CM144763-1g |
5-Iodoquinoline |
1006-50-4 | 97% | 1g |
$729 | 2021-08-05 | |
| TRC | I706645-10mg |
5-Iodoquinoline |
1006-50-4 | 10mg |
$58.00 | 2023-05-18 | ||
| TRC | I706645-50mg |
5-Iodoquinoline |
1006-50-4 | 50mg |
$184.00 | 2023-05-18 | ||
| TRC | I706645-100mg |
5-Iodoquinoline |
1006-50-4 | 100mg |
$328.00 | 2023-05-18 | ||
| Ambeed | A595923-100mg |
5-Iodoquinoline |
1006-50-4 | 98% | 100mg |
$30.0 | 2024-04-26 | |
| Ambeed | A595923-250mg |
5-Iodoquinoline |
1006-50-4 | 98% | 250mg |
$49.0 | 2024-04-26 | |
| Ambeed | A595923-1g |
5-Iodoquinoline |
1006-50-4 | 98% | 1g |
$98.0 | 2024-04-26 | |
| Ambeed | A595923-5g |
5-Iodoquinoline |
1006-50-4 | 98% | 5g |
$295.0 | 2024-04-26 | |
| Ambeed | A595923-10g |
5-Iodoquinoline |
1006-50-4 | 98% | 10g |
$492.0 | 2024-04-26 |
5-Iodoquinoline Suppliers
5-Iodoquinoline Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 5-Iodoquinoline
Introduction to 5-Iodoquinoline (CAS No. 1006-50-4)
5-Iodoquinoline (CAS No. 1006-50-4) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinoline skeleton with an iodine substituent at the 5-position, exhibits unique chemical and physical properties that make it a valuable tool in various research and industrial applications. Recent advancements in synthetic methodologies and its application in drug discovery have further solidified its importance in the scientific community.
The quinoline framework is a well-known structure in organic chemistry, often serving as a scaffold for numerous bioactive compounds. The introduction of an iodine atom at the 5-position of the quinoline ring introduces distinct electronic and steric effects, which can significantly influence the compound's reactivity and biological activity. 5-Iodoquinoline has been extensively studied for its potential in medicinal chemistry, particularly as a precursor for the synthesis of bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties.
Recent research has highlighted the role of 5-Iodoquinoline in the development of novel therapeutic agents. For instance, studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various enzymes implicated in inflammatory diseases. The ability to modify the quinoline skeleton by introducing different substituents has opened new avenues for tailoring the pharmacokinetic and pharmacodynamic properties of these compounds.
In addition to its medicinal applications, 5-Iodoquinoline has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers have explored the synthesis of quinoline-based polymers incorporating iodine substituents to enhance their charge transport properties, paving the way for next-generation electronic materials.
The synthesis of 5-Iodoquinoline typically involves a combination of nucleophilic aromatic substitution and iodination reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made 5-Iodoquinoline more accessible for large-scale applications in both academic and industrial settings.
From an environmental perspective, understanding the fate and toxicity of 5-Iodoquinoline is crucial for its safe handling and disposal. Studies have shown that while it exhibits moderate toxicity to aquatic organisms, its persistence in the environment is relatively low under aerobic conditions. Proper waste management practices are recommended to minimize ecological impacts.
In conclusion, 5-Iodoquinoline (CAS No. 1006-50-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in future scientific innovations. As research continues to uncover new potentials for this compound, its role in advancing medicine and materials science is expected to grow significantly.